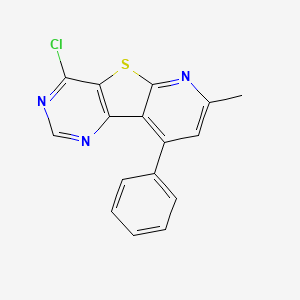

![molecular formula C21H23ClN4O2S B2531264 4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216764-13-4](/img/structure/B2531264.png)

4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

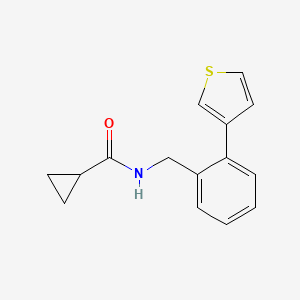

The compound "4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride" is a derivative of benzamide with potential pharmacological properties. It is structurally related to compounds that have been synthesized and studied for various biological activities, including antimicrobial and prokinetic effects. The presence of a cyano group, a dimethylaminoethyl moiety, and a benzothiazole ring suggests that this compound could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from the structural modification of metoclopramide, indicating that similar synthetic strategies could be employed for the compound . Additionally, the behavior of related cyano-acrylamide compounds towards various nitrogen nucleophiles has been explored, which could provide insights into the synthetic pathways that might be used for the target compound .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are known to contribute to the biological activity of benzamide derivatives. The ethoxybenzothiazole moiety is particularly noteworthy, as benzothiazole derivatives have been synthesized and shown to possess a range of biological activities . The dimethylaminoethyl group could also influence the compound's interaction with biological targets, as seen in other compounds with similar structures .

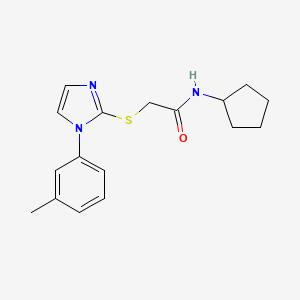

Chemical Reactions Analysis

The reactivity of the cyano group and the benzamide moiety in related compounds has been studied extensively. For example, cyanoacetamide derivatives have been used as key intermediates in the synthesis of various heterocyclic compounds, demonstrating the potential for diverse chemical transformations . The reactions of cyano-acrylamide compounds with different nucleophiles have also been reported, which could be relevant for understanding the chemical behavior of the target compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized in terms of their antimicrobial activity and gastrointestinal prokinetic effects . These properties are influenced by the molecular structure and functional groups present in the compound, suggesting that the target compound may also exhibit similar properties.

Scientific Research Applications

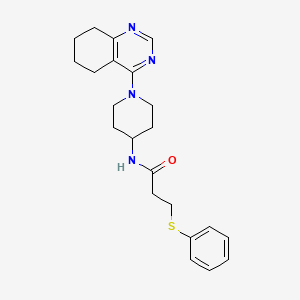

Synthesis and Chemical Reactivity

Compounds structurally related to 4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride have been synthesized and investigated for their chemical reactivity and potential applications in creating novel pharmacologically active molecules. For instance, synthesis techniques have been developed for creating diverse chemical entities, including spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs, demonstrating potential central nervous system (CNS) activity (Martin et al., 1981). These methodologies facilitate the exploration of chemical space for novel therapeutic agents.

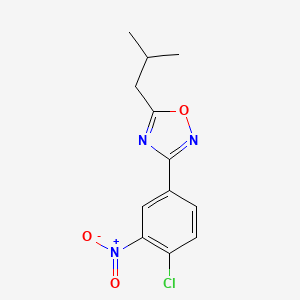

Antimicrobial and Anticancer Activities

Derivatives structurally similar to the queried compound have shown promising antimicrobial and anticancer activities. For example, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, highlighting the importance of the thiazole and benzothiazole scaffolds in medicinal chemistry for designing compounds with specific biological activities (Deep et al., 2016). These studies support the utility of such compounds in developing new therapeutic agents targeting various diseases.

Heterocyclic Chemistry Applications

The versatility of compounds containing cyano and dimethylamino groups, especially in the context of heterocyclic chemistry, has been demonstrated through the synthesis of novel benzothiophenes, pyrazoles, and other heterocycles showing a range of biological activities, including antitumor and antioxidant properties (Bialy & Gouda, 2011). These findings underscore the potential of such compounds in drug discovery and the development of new materials.

Corrosion Inhibition

In addition to pharmaceutical applications, derivatives of benzothiazole have been investigated for their corrosion inhibiting effects, showcasing the chemical versatility and utility of these compounds beyond biomedical applications (Hu et al., 2016). This highlights the broad applicability of benzothiazole derivatives in industrial settings, providing insights into the multifaceted uses of chemically related compounds.

properties

IUPAC Name |

4-cyano-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S.ClH/c1-4-27-17-6-5-7-18-19(17)23-21(28-18)25(13-12-24(2)3)20(26)16-10-8-15(14-22)9-11-16;/h5-11H,4,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSPRRGIPKFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)

![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)